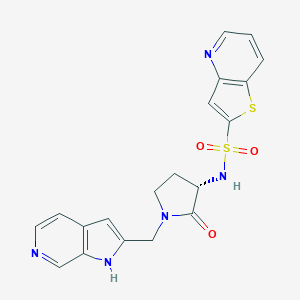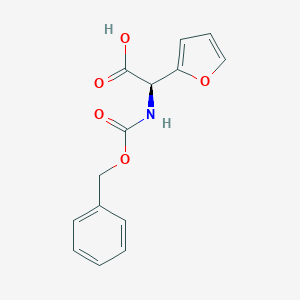
5-Bromoindoline
Übersicht
Beschreibung
5-Bromoindoline, also known as this compound, is a useful research compound. Its molecular formula is C8H8BrN and its molecular weight is 198.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Novel Symmetric Cyclic Indole-tetramers Synthesis
5-Bromoindoline has been utilized in the synthesis of novel symmetric cyclic indole-tetramers. This was achieved by reacting 5-bromoindolin-2-one with phosphoryl chloride, producing a novel symmetric isomer. This isomer was then used in Suzuki-Miyaura coupling reactions to yield tetraarylated derivatives of the cyclic indole-tetramer (Hiyoshi, Sonoda, & Mataka, 2006).
2. Thermochemical Studies
This compound has been the subject of experimental thermochemical studies. The standard massic energies of combustion and the standard molar enthalpies of formation for this compound have been determined using rotating-bomb calorimetry and Calvet microcalorimetry (Silva & Cabral, 2009).
3. Development of Indole Derivatives Attached to Polyethylene Oxides
N-Benzyl 5-, 6-, and 7-bromoindolines have been converted to organosodium derivatives and used as initiators for the anionic polymerization of ethylene oxide. This process led to the formation of indoline derivatives attached to polyethylene oxide, which were later dehydrogenated to indole derivatives (Weiner & Zilkha, 1977).
4. Crystal Structure and DFT Studies
This compound has been studied for its crystal structure, with analyses including Hirshfeld surface analysis and Density Functional Theory (DFT) studies. The structural analysis focused on the intermolecular hydrogen bonds and π–π contacts between molecular units (Abdellaoui et al., 2019).
5. Histochemical Esterase Activity Demonstration
This compound, specifically 5-bromoindoxyl acetate, has been used as a substrate for the histochemical demonstration of esterases, providing insights into enzymatic activities in various tissues (Pearson & Defendi, 1957).
Safety and Hazards
Wirkmechanismus
Target of Action
This compound is a derivative of indole phytoalexins, which are known to have a broad spectrum of biological activities
Mode of Action
As a derivative of indole phytoalexins, it may share similar mechanisms of action, which include interactions with various cellular components and processes . .
Biochemical Pathways
Indole phytoalexins, from which 5-Bromoindoline is derived, are known to affect a wide range of biochemical pathways, particularly those involved in cellular stress responses
Result of Action
It has been suggested that this compound and its derivatives may have antiproliferative and cytotoxic activity against human cancer cell lines
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by storage conditions Additionally, the compound’s action and efficacy may be influenced by the biological environment in which it is administered, including the presence of other molecules and the pH of the environment
Biochemische Analyse
Cellular Effects
Some indoline derivatives have been shown to exhibit antiproliferative and cytotoxic activity against human cancer cell lines
Molecular Mechanism
The molecular mechanism of action of 5-Bromoindoline is not well-established. It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
5-bromo-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDCHCLHHGGYBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392231 | |
| Record name | 5-Bromoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22190-33-6 | |
| Record name | 5-Bromoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromoindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 5-Bromoindoline?
A1: While a comprehensive spectroscopic analysis of this compound itself isn't available in the provided research, we can deduce some information. Its molecular formula is C8H8BrN. Many of the papers focus on derivatives, like this compound-2,3-dione (C8H6BrNO2), which is often studied for its crystal structure and interactions. [, , ] For specific spectroscopic data on derivatives like 5-bromoindole and this compound, refer to specialized publications. []
Q2: What are the applications of this compound in organic synthesis?
A3: this compound serves as a versatile building block in organic synthesis. Research highlights its use in the synthesis of bromoindole alkaloids, like those found in the marine algae Laurencia brongniartii. [] The bromine atom at the 5-position allows for further functionalization through various coupling reactions, making it a valuable intermediate for creating complex molecules.
Q3: Is there information on the environmental impact of this compound?
A3: The provided research primarily focuses on the chemical synthesis and structural properties of this compound and its derivatives. Consequently, there's limited information regarding its environmental impact, degradation pathways, or ecotoxicological effects. Further studies are required to evaluate its potential environmental risks and develop appropriate waste management strategies.
Q4: What analytical techniques are used to characterize this compound and its derivatives?
A6: Researchers employ various analytical methods to characterize this compound and its derivatives. X-ray crystallography is commonly used to determine crystal structures and understand intermolecular interactions. [, , ] Additionally, techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are likely employed for structural elucidation and purity assessment, although specific data from these techniques wasn't presented in the provided research abstracts.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

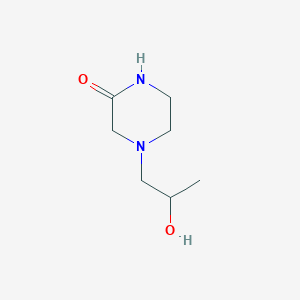
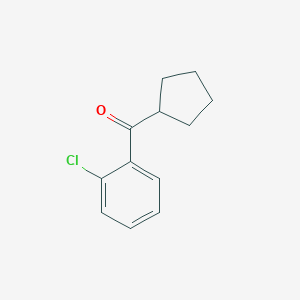
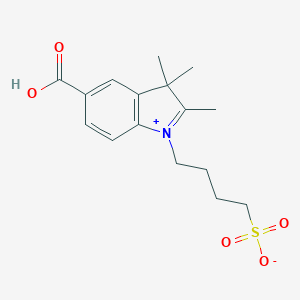

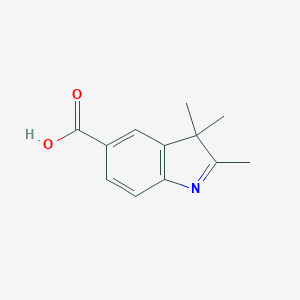
![3-Nitrobenzo[b]furan-5-ol](/img/structure/B135934.png)
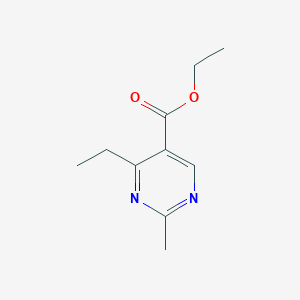

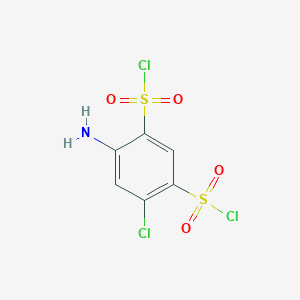
![N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135953.png)
